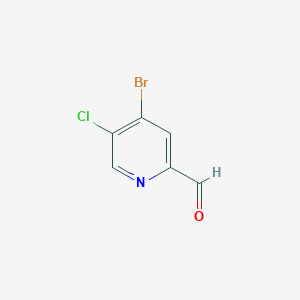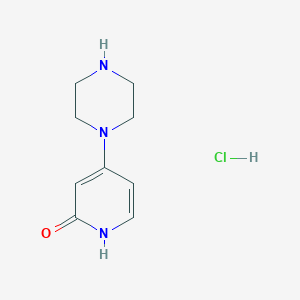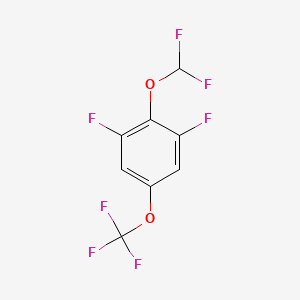
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7O2. This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a highly fluorinated derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including high thermal stability, resistance to oxidation, and unique electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursorsFor example, the reaction of a difluorobenzene derivative with difluoromethyl ether and trifluoromethyl ether under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a benzaldehyde or benzoic acid derivative .
Applications De Recherche Scientifique
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the methoxy groups can influence the compound’s solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluoro-2-(trifluoromethoxy)benzene: Similar structure but lacks the difluoromethoxy group.
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: Contains a bromine atom instead of a difluoromethoxy group.
2,6-Difluoro-1-(trifluoromethoxy)benzene: Similar fluorinated aromatic compound with different substitution pattern.
Uniqueness
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H3F7O2 |
|---|---|
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1,3-difluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H |
Clé InChI |
CGLTWLPRVOHFLF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)OC(F)F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
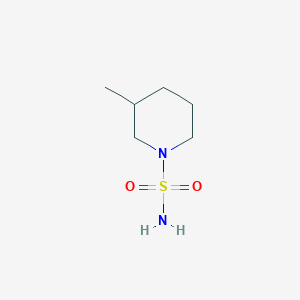
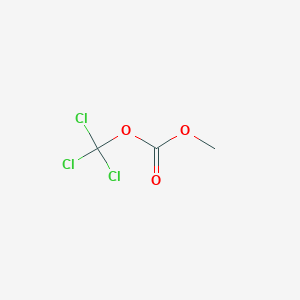
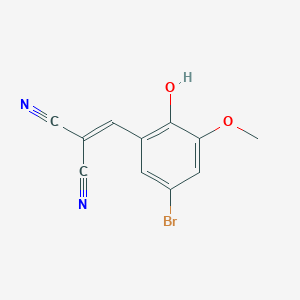

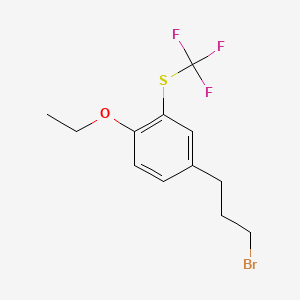

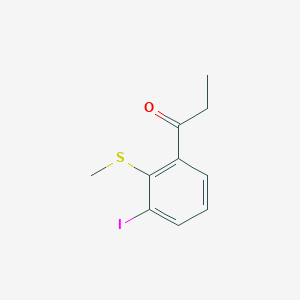

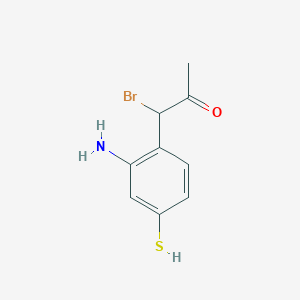
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
